Lithium trifluoroacetate

Descripción general

Descripción

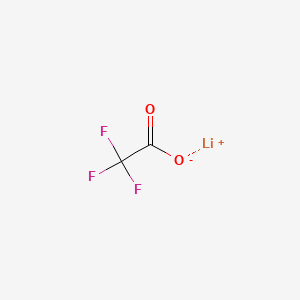

Lithium trifluoroacetate is a chemical compound with the formula CF₃CO₂Li. It is the lithium salt of trifluoroacetic acid. This compound is known for its high solubility in water and organic solvents, making it a versatile reagent in various chemical processes. It is commonly used in organic synthesis, particularly in the preparation of trifluoromethylated compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lithium trifluoroacetate can be synthesized through the neutralization of trifluoroacetic acid with lithium hydroxide or lithium carbonate. The reaction is typically carried out in an aqueous medium, followed by evaporation of the solvent to obtain the solid product.

Industrial Production Methods: In industrial settings, this compound is produced by reacting trifluoroacetic acid with lithium hydroxide or lithium carbonate under controlled conditions. The reaction mixture is then concentrated and crystallized to yield the pure compound.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the trifluoroacetate group is replaced by other nucleophiles.

Reduction Reactions: It can act as a reducing agent in certain organic reactions, facilitating the reduction of various functional groups.

Complex Formation: this compound can form complexes with metals, which are useful in catalysis and other applications.

Common Reagents and Conditions:

Nucleophiles: Such as amines, alcohols, and thiols.

Reducing Agents: Such as lithium aluminum hydride.

Catalysts: Transition metals like palladium and platinum.

Major Products Formed:

Trifluoromethylated Compounds: These are often the major products when this compound is used in substitution reactions.

Reduced Organic Compounds: When used as a reducing agent, it can produce alcohols, amines, and other reduced species.

Aplicaciones Científicas De Investigación

Energy Storage Applications

Lithium-Sulfur Batteries

One of the most promising applications of lithium trifluoroacetate is in lithium-sulfur (Li-S) batteries. LiTFA has been shown to enhance the electrochemical performance of these batteries by improving the solubility and coordination behavior of lithium polysulfides. This results in better discharge kinetics and reduced capacity fade over cycles.

- Case Study : A study demonstrated that the introduction of methyl trifluoroacetate (CH₃TFA), which reacts to form LiTFA, significantly improved the discharge capacity of Li-S batteries. The capacity increased to over 800 mA h g⁻¹ compared to 500 mA h g⁻¹ with standard electrolytes, showcasing a nearly 60% improvement in performance .

| Parameter | Control Electrolyte | Electrolyte with CH₃TFA |

|---|---|---|

| Initial Capacity (mA h g⁻¹) | 500 | 800 |

| Capacity after 50 cycles | 640 | >800 |

| Average Polarization (mV) | - | Reduced by 40 mV |

Organic Synthesis

Reagent in Organic Reactions

This compound serves as an important reagent in various organic synthesis reactions. It is particularly useful for trifluoroacetylation, which enhances the stability and solubility of organic compounds.

- Case Study : Research indicates that LiTFA can be employed in the synthesis of fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals due to their enhanced biological activity and metabolic stability .

Environmental Applications

Environmental Monitoring

LiTFA's role extends into environmental science, where it is used for monitoring trifluoroacetate levels in aquatic environments. Its breakdown products from hydrofluorocarbons (HFCs) have raised concerns regarding their ecological impacts.

- Case Study : Studies have shown that TFA does not pose significant risks to aquatic macrophytes at environmentally relevant concentrations, indicating a need for monitoring its levels in water bodies .

Analytical Chemistry

Chromatography Enhancements

In analytical chemistry, this compound is utilized to improve the performance of chromatographic techniques, particularly liquid chromatography-mass spectrometry (LC-MS). It helps mitigate ion suppression effects caused by trifluoroacetic acid.

Mecanismo De Acción

The mechanism by which lithium trifluoroacetate exerts its effects varies depending on the application:

In Organic Synthesis: It acts as a nucleophile or reducing agent, participating in various chemical transformations.

In Polymerization: It facilitates the initiation and propagation steps of polymerization reactions.

In Mass Spectrometry: Enhances ionization efficiency and improves the detection sensitivity of analytes.

In Batteries: It interacts with lithium polysulfides, forming stable complexes that reduce the shuttle effect and improve battery performance.

Comparación Con Compuestos Similares

Sodium Trifluoroacetate: Similar in structure but with sodium instead of lithium. It is less soluble in organic solvents compared to lithium trifluoroacetate.

Potassium Trifluoroacetate: Another similar compound with potassium. It has different solubility and reactivity profiles.

Silver Trifluoroacetate: Used in different applications due to its unique properties, such as in catalysis and as a reagent in organic synthesis.

Uniqueness of this compound:

Solubility: this compound is more soluble in organic solvents compared to its sodium and potassium counterparts.

Reactivity: It has unique reactivity patterns, making it a preferred choice in certain organic synthesis and polymerization reactions.

Applications: Its use in battery technology and mass spectrometry sets it apart from other trifluoroacetate salts.

Actividad Biológica

Lithium trifluoroacetate (LiTFA) is a lithium salt derived from trifluoroacetic acid, with the chemical formula . This compound has garnered attention in various fields, particularly in electrochemistry and antimicrobial research. This article explores its biological activity, including antimicrobial properties, effects on lithium-sulfur batteries, and potential therapeutic applications.

This compound typically appears as a white crystalline solid with a molecular weight of approximately 119.96 g/mol and is soluble in polar solvents. Its synthesis can be achieved through various methods, including neutralization reactions involving lithium hydroxide and trifluoroacetic acid.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of lithium complexes, including this compound, against multidrug-resistant pathogens. A study evaluated a lithium complex based on salicylic acid against Acinetobacter baumannii, a significant nosocomial pathogen. The findings indicated:

- Minimum Inhibitory Concentration (MIC) : Effective at concentrations between 16–32 µg/mL.

- Biofilm Disruption : The complex reduced biofilm formation by over 70%, which is crucial for treating infections associated with indwelling devices.

- Mechanism of Action : The compound induced oxidative stress leading to cell membrane rupture, confirmed by flow cytometry and proteomic analysis .

Electrochemical Applications

This compound has been studied extensively for its role in enhancing the performance of lithium-sulfur (Li-S) batteries. Research indicates that:

- Additive Role : When used as an electrolyte additive, LiTFA improves discharge behavior and capacity retention during cycling.

- Performance Metrics : Cells containing LiTFA demonstrated over 800 mA h g capacity during cycling, significantly higher than control cells without the additive .

- Methylation Reaction : LiTFA facilitates methylation reactions with lithium polysulfides, enhancing solubility and performance under lean-electrolyte conditions .

Study on Antimicrobial Efficacy

A comprehensive study was conducted to assess the antimicrobial efficacy of a lithium complex against A. baumannii. The results were as follows:

| Parameter | Value |

|---|---|

| MIC (µg/mL) | 16–32 |

| Biofilm Reduction (%) | >70 |

| Treatment Duration (hours) | 2-3 |

| In vivo Efficacy (mg/kg) | 20 and 40 |

The study concluded that lithium complexes could be promising candidates for new therapeutic agents against resistant bacterial strains .

Study on Lithium-Sulfur Batteries

In another investigation into the use of LiTFA in Li-S batteries, researchers found:

| Electrolyte Composition | Capacity (mA h g) | Capacity Improvement (%) |

|---|---|---|

| Control (without LiTFA) | 500 | - |

| LiTFA Additive | >800 | ~60 |

This study demonstrated that the inclusion of LiTFA significantly enhances the electrochemical performance of Li-S batteries .

Análisis De Reacciones Químicas

Neutralization with Lithium Hydroxide

Trifluoroacetic acid reacts with lithium hydroxide in aqueous or alcoholic media:

The monohydrate form (

) crystallizes upon solvent evaporation.

Reactions in Lithium-Sulfur (Li-S) Batteries

LiTFA plays a critical role in in-situ derivatization and coordination chemistry within Li-S electrolytes:

Methyl Group Transfer

Methyl trifluoroacetate (

) reacts with lithium polysulfides (

) to form LiTFA and dimethyl polysulfides:

This reaction enhances polysulfide solubility and mitigates cathode passivation .

Key Findings:

-

NMR Evidence :

and

NMR spectra confirm the disappearance of

signals and the emergence of dimethyl polysulfide peaks (22–25 ppm) . -

Electrochemical Impact : Cells with LiTFA additives exhibit 20% higher capacity retention over 50 cycles at C/10 rates .

Table 2: LiTFA Effects in Li-S Batteries

| Parameter | LiTFA-Enhanced Electrolyte | Baseline Electrolyte | Improvement | Source |

|---|---|---|---|---|

| Discharge Capacity (mAh/g) | 1,150 | 950 | +21% | |

| Activation Energy ( | ||||

| ) | 19.9 kJ/mol | 25–30 kJ/mol | -20% | |

| Polysulfide Solubility | High | Moderate | ++ |

Coordination and Solvation Behavior

The trifluoroacetate anion’s weak coordinating ability modifies Li

solvation structures:

Electrolyte Coordination

In concentrated electrolytes (e.g., 3.2 M LiFSA/

), Li

forms complexes with both TFA anions and solvent molecules, reducing desolvation energy during lithiation .

Kinetic Advantages

-

Lower activation energy (

) for Li

insertion into graphite compared to carbonate-based electrolytes (

) . -

Enhanced ionic mobility due to reduced Li

-solvent binding .

Stability and Decomposition

LiTFA demonstrates thermal stability up to 200°C, decomposing into lithium fluoride and carbonyl fluoride:

This decomposition pathway is critical for high-temperature applications .

This compound’s reactivity is defined by its synthesis versatility, role in advanced battery chemistries, and unique coordination properties. Its applications in Li-S batteries highlight its capacity to improve energy density and cycling stability through controlled chemical derivatization. Further research into its interactions with organic matrices could unlock additional functionalities in energy storage and catalysis.

Propiedades

Número CAS |

2923-17-3 |

|---|---|

Fórmula molecular |

C2HF3LiO2 |

Peso molecular |

121.0 g/mol |

Nombre IUPAC |

lithium;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C2HF3O2.Li/c3-2(4,5)1(6)7;/h(H,6,7); |

Clave InChI |

NBVMCMSJGNOOCF-UHFFFAOYSA-N |

SMILES |

[Li+].C(=O)(C(F)(F)F)[O-] |

SMILES canónico |

[Li].C(=O)(C(F)(F)F)O |

Key on ui other cas no. |

2923-17-3 |

Pictogramas |

Acute Toxic; Environmental Hazard |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.